An In-depth Technical Guide to the Mechanistic Actions of Niguldipine Hydrochloride
An In-depth Technical Guide to the Mechanistic Actions of Niguldipine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unraveling the Complexity of a Dihydropyridine
Niguldipine hydrochloride, a potent 1,4-dihydropyridine (DHP) derivative, presents a multifaceted mechanism of action that extends beyond simple calcium channel blockade. As a Senior Application Scientist, this guide is designed to provide you with a comprehensive understanding of Niguldipine's intricate pharmacology. We will delve into its primary and secondary targets, explore the stereochemical nuances that govern its activity, and provide detailed, field-proven experimental protocols to empower your research and development endeavors. This document is structured to follow the science, leading you from foundational concepts to the practical application of this knowledge in a laboratory setting.
Core Mechanism: High-Affinity Blockade of L-type Calcium Channels
Niguldipine's principal mechanism of action is the potent and selective inhibition of L-type voltage-gated calcium channels (LTCCs).[1] These channels are critical for regulating calcium influx into excitable cells, including vascular smooth muscle and cardiac myocytes, thereby playing a pivotal role in physiological processes such as muscle contraction and vasoconstriction.[2]
The Molecular Target: The α1 Subunit
LTCCs are complex heteromeric proteins, with the α1 subunit forming the ion-conducting pore and containing the binding sites for calcium channel blockers.[2][3] Dihydropyridines, including Niguldipine, are known to bind to a specific receptor site on the α1 subunit, which is believed to be located at the interface of transmembrane segments IIIS5, IIIS6, and IVS6.[4] This binding is allosterically modulated by the binding of other classes of calcium channel blockers, such as phenylalkylamines and benzothiazepines.[4]
State-Dependent Binding and Voltage-Dependence
A key aspect of Niguldipine's action, characteristic of dihydropyridines, is its state-dependent binding. It exhibits a higher affinity for the inactivated state of the L-type calcium channel.[5] This voltage-dependent block means that Niguldipine is more effective at blocking channels in depolarized membranes, such as those found in vascular smooth muscle, contributing to its vasodilatory effects.[5][6]
Stereoselectivity of Action
Niguldipine is a chiral molecule, and its enantiomers exhibit significant differences in their affinity for the L-type calcium channel. The (+)-enantiomer, specifically the (S)-(+)-niguldipine, demonstrates a markedly higher potency as a calcium channel blocker compared to the (-)-enantiomer.[5][7] In radioligand binding studies using guinea-pig heart membranes, (-)-Niguldipine was found to be approximately 40 times less potent than (+)-Niguldipine.[7] However, electrophysiological studies on guinea-pig ventricular myocytes have shown a smaller difference in potency (≤ 4.4-fold), suggesting that the high stereoselectivity observed in binding assays may not fully translate to functional channel block under all conditions.[5]
Secondary Pharmacology: A Dual-Action Compound
Beyond its well-established role as a calcium channel blocker, Niguldipine exhibits a significant secondary pharmacology that contributes to its overall physiological effects.
Antagonism of α1-Adrenergic Receptors
Niguldipine is a potent antagonist of α1-adrenergic receptors, a property not common to all dihydropyridines.[1] This dual action of L-type calcium channel blockade and α1-adrenoceptor antagonism contributes to its robust antihypertensive effects.[1]
-
Subtype Selectivity: (+)-Niguldipine demonstrates a notable selectivity for the α1A-adrenoceptor subtype over the α1B subtype.[7][8] In competition experiments with [3H]prazosin in rat brain cortex membranes, (+)-niguldipine exhibited a high-affinity binding to α1A sites with a Ki value of 52 pmol/l, while its affinity for α1B sites was 200- to 600-fold lower.[7]
-
Stereoselectivity: Similar to its action on calcium channels, the antagonism of α1A-adrenoceptors is stereoselective, with the (+)-enantiomer being significantly more potent than the (-)-enantiomer.[7][9] In contrast, both enantiomers bind with roughly equal affinity to the α1B-adrenoceptors found in liver cell membranes.[7]
Modulation of Potassium Channels
Research has shown that Niguldipine can also modulate potassium currents in vascular smooth muscle cells.[6][10] At concentrations greater than 10 nM, Niguldipine has been observed to increase outward potassium currents (IK).[6][10] This facilitation of potassium efflux can lead to hyperpolarization of the cell membrane, contributing to vasodilation. The half-maximal facilitation of IK was observed at a nominal concentration of 20 nM, with a maximal facilitation of about 400% at 1 µM.[6] This effect on potassium channels may dominate the vasodilatory response at lower concentrations of Niguldipine.[10]
Inhibition of P-glycoprotein
Niguldipine has been identified as an inhibitor of P-glycoprotein (P-gp), a membrane transporter responsible for the efflux of various drugs from cells.[11] This inhibition of P-gp can lead to increased intracellular concentrations of co-administered drugs that are P-gp substrates, a phenomenon that has implications for overcoming multidrug resistance in cancer therapy. The mechanism of P-gp inhibition by some compounds can involve direct competition for binding or interference with ATP hydrolysis that powers the transporter.[11][12][13]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the binding affinities and inhibitory concentrations of Niguldipine hydrochloride.
| Target | Enantiomer | Tissue/Cell Line | Parameter | Value | Reference |
| L-type Ca2+ Channel | (+)-Niguldipine | Guinea-pig skeletal muscle | Ki | 85 pmol/l | [7] |
| L-type Ca2+ Channel | (+)-Niguldipine | Guinea-pig brain | Ki | 140 pmol/l | [7] |
| L-type Ca2+ Channel | (+)-Niguldipine | Guinea-pig heart | Ki | 45 pmol/l | [7] |
| L-type Ca2+ Channel | (-)-Niguldipine | Guinea-pig heart | - | ~40x less potent than (+) | [7] |
| L-type Ca2+ Channel | Racemic | Vascular smooth muscle cells | IC50 (for ICa block) | 0.4 µM (nominal) | [6][10] |
| α1A-Adrenoceptor | (+)-Niguldipine | Rat brain cortex | Ki | 52 pmol/l | [7] |
| α1B-Adrenoceptor | (+)-Niguldipine | Liver cell membranes | Ki | 78 nmol/l | [7] |
| α1B-Adrenoceptor | (-)-Niguldipine | Liver cell membranes | Ki | 58 nmol/l | [7] |
| Potassium Channel (IK) | Racemic | Vascular smooth muscle cells | Half-maximal facilitation | 20 nM (nominal) | [6] |
Experimental Protocols for Mechanistic Investigation
The following protocols provide a framework for the in vitro investigation of Niguldipine's mechanism of action. These are intended as a starting point and should be optimized for your specific experimental conditions.
Patch-Clamp Electrophysiology for L-type Calcium Channel Blockade
This protocol allows for the direct measurement of Niguldipine's effect on L-type calcium currents (ICa,L) in isolated cells.
Cell Preparation:
-
Isolate ventricular myocytes from guinea pig hearts or use a suitable cell line (e.g., HEK293) stably expressing the human Cav1.2 channel.
-
Maintain cells in an appropriate culture medium and conditions.
Electrophysiological Recording:
-
External Solution (in mM): 135 TEA-Cl, 10 CsCl, 1 MgCl2, 10 HEPES, 10 Glucose, 2 CaCl2; pH adjusted to 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 20 CsCl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) with a cell and then rupture the membrane to achieve the whole-cell configuration.
-
Hold the membrane potential at -80 mV.
-
Elicit ICa,L by applying depolarizing voltage steps to 0 mV for 200 ms at a frequency of 0.1 Hz.
-
After obtaining a stable baseline current, perfuse the cell with increasing concentrations of Niguldipine hydrochloride dissolved in the external solution.
-
Record the steady-state block at each concentration and wash out the drug to observe reversibility.
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Normalize the current to the baseline control.
-
Plot the concentration-response curve and fit with the Hill equation to determine the IC50 value.
Caption: Radioligand binding assay workflow for determining Niguldipine's receptor affinity.
In Vitro Aortic Ring Contraction Assay
This functional assay assesses the vasodilatory effect of Niguldipine on vascular smooth muscle.
Preparation:
-
Euthanize a rat and dissect the thoracic aorta in cold Krebs-Ringer bicarbonate solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).
-
Clean the aorta of adhering fat and connective tissue and cut into rings of 2-3 mm in length.
-
Suspend the aortic rings in an organ bath containing Krebs-Ringer solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Equilibrate the rings under a resting tension of 1.5-2.0 g for at least 60 minutes, changing the buffer every 15-20 minutes.
Experimental Protocol:
-
Induce a sustained contraction with a high concentration of potassium chloride (e.g., 80 mM KCl) or an α1-adrenoceptor agonist like phenylephrine (e.g., 1 µM).
-
Once the contraction has reached a stable plateau, add cumulative concentrations of Niguldipine hydrochloride to the organ bath.
-
Record the relaxation response at each concentration until a maximal effect is achieved.
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contracted tension.
-
Plot the percentage of relaxation against the log concentration of Niguldipine.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Concluding Remarks for the Advanced Researcher
Niguldipine hydrochloride is a pharmacologically complex molecule with a dual mechanism of action that makes it a valuable tool for cardiovascular research. Its potent L-type calcium channel blocking activity is complemented by its significant α1A-adrenergic receptor antagonism and modulation of potassium channels. The stereoselectivity of its interactions with these targets adds another layer of complexity and opportunity for investigation. The experimental protocols outlined in this guide provide a robust foundation for further elucidating the nuanced mechanisms of Niguldipine and for the development of novel therapeutics with tailored pharmacological profiles. It is through such detailed mechanistic understanding that we can continue to advance the field of drug discovery.
References
-
Kloeckner, U., & Isenberg, G. (1989). The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells. Pflugers Archiv : European journal of physiology, 414(4), 458–467. [Link]
-
Kloeckner, U., & Isenberg, G. (1989). The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells. Pflugers Archiv : European journal of physiology, 414(4), 458–467. [Link]
-
Minneman, K. P., & Esbenshade, T. A. (1990). Interaction of subtype-selective antagonists with alpha 1-adrenergic receptor binding sites in rat tissues. Molecular pharmacology, 38(1), 118–125. [Link]
-
Handrock, R., & Herzig, S. (1996). Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol. European journal of pharmacology, 309(3), 317–321. [Link]
-
Kendall, D. A., & Minneman, K. P. (1990). Niguldipine discriminates between alpha 1-adrenoceptor-mediated second messenger responses in rat cerebral cortex slices. British journal of pharmacology, 100(3), 513–517. [Link]
-
Kendall, D. A., & Minneman, K. P. (1990). Niguldipine discriminates between alpha 1-adrenoceptor-mediated second messenger responses in rat cerebral cortex slices. British journal of pharmacology, 100(3), 513–517. [Link]
-
Wetzel, J. M., Miao, S. W., Forray, C., Borden, L. A., Branchek, T. A., & Gluchowski, C. (1995). Discovery of alpha 1a-adrenergic receptor antagonists based on the L-type Ca2+ channel antagonist niguldipine. Journal of medicinal chemistry, 38(10), 1579–1581. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European journal of pharmacology, 172(2), 131–145. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Gekeler, V., Boer, R., Ise, W., Sanders, K. H., Schachtele, C., & Beck, J. (1995). Mechanism of inhibition of P-glycoprotein-mediated drug transport by protein kinase C blockers. The Journal of biological chemistry, 270(16), 9332–9338. [Link]
-
Hockerman, G. H., Peterson, B. Z., Johnson, B. D., & Catterall, W. A. (1997). Molecular determinants of drug binding and action on L-type calcium channels. Annual review of pharmacology and toxicology, 37, 361–396. [Link]
-
Herrera, M. D., et al. (2010). Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain. BMC physiology, 10, 21. [Link]
-
University of Sussex. (n.d.). Patch-clamp protocol. Retrieved from [Link]
-
Knorr, A., & Garthoff, B. (1989). Effects of Niguldipine, a New Dihydropyridine Calcium Antagonist, on Regional Blood Flow, Cardiac Performance and Myocardial Metabolism in Anaesthetized Open-Chest Dogs. Archives internationales de pharmacodynamie et de therapie, 298, 96–107. [Link]
-
National Center for Biotechnology Information. (n.d.). Niguldipine. PubChem Compound Database. Retrieved from [Link]
-
Striessnig, J., Ortner, N. J., & Pinggera, A. (2015). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets?. Current molecular pharmacology, 8(2), 110–122. [Link]
-
Creative Biolabs. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]
-
St-Jean, M., & Balke, C. W. (2011). Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/dihydropyridine insensitive and Cav2.1/dihydropyridine sensitive. The Journal of pharmacology and experimental therapeutics, 339(1), 264–273. [Link]
-
Patsnap. (2024). What are P-gp inhibitors and how do they work?. Synapse. Retrieved from [Link]
-
Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–9. [Link]
-
Woodcock, E. A., Matkovich, S. J., & Foshage, A. M. (2018). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current protocols in pharmacology, 80, e38. [Link]
-
Fatemi, M. H., & Gharaghani, S. (2011). Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. Iranian journal of pharmaceutical research : IJPR, 10(4), 745–755. [Link]
-
Glossmann, H., & Striessnig, J. (1990). Heterogeneity of L-type calcium channel alpha 1 subunits: stereoselective discrimination of different populations by the novel 1,4-dihydropyridine B 874-67. Naunyn-Schmiedeberg's archives of pharmacology, 341(2), 185–190. [Link]
-
Friel, D. D., & Tsien, R. W. (1992). Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. Journal of the American Society of Nephrology, 3(4 Suppl), S34–S43. [Link]
-
van der Meer, B. J., et al. (2017). Angiogenic potency evaluation of cell therapy candidates by a novel application of the in vitro aortic ring assay. Stem cell research & therapy, 8(1), 11. [Link]
-
Godfraind, T., & Salomone, S. (1993). Vasodilatory action of amlodipine on rat aorta, pig coronary artery, human coronary artery, and on isolated Langendorff rat heart preparations. The Journal of pharmacology and experimental therapeutics, 266(3), 1735–1743. [Link]
-
Gandini, M. A., Sandoval, A., & Felix, R. (2014). Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channels. Cold Spring Harbor protocols, 2014(4), pdb.top066092. [Link]
-
Lolic, M., et al. (2021). Molecular Pharmacology of K Potassium Channels. Cellular physiology and biochemistry : international journal of experimental cellular physiology, biochemistry, and pharmacology, 55(S3), 1–25. [Link]
-
Jackson, W. F., & Boerman, E. M. (2018). A Simple Method for Normalization of Aortic Contractility. Journal of visualized experiments : JoVE, (139), 58344. [Link]
-
Kaur, V., et al. (2014). Therapeutic potential of nanocarrier for overcoming to P-glycoprotein. Asian Journal of Pharmaceutics, 8(3). [Link]
-
Felipe, A., et al. (2021). Contribution of K2P Potassium Channels to Cardiac Physiology and Pathophysiology. International journal of molecular sciences, 22(12), 6612. [Link]
-
Wisdom Library. (n.d.). P-gp inhibition: Significance and symbolism. Retrieved from [Link]
-
Manville, R. W., & Abbott, G. W. (2020). Chemical modulation of Kv7 potassium channels. Medicinal chemistry communications, 11(7), 1113–1145. [Link]
-
Garcia-Rivas, V., et al. (2020). Pharmacology of the contraction of rat thoracic aortic ring specimens and the increase in the intracellular free Ca2+ concentration ([Ca2+]i) of single vascular smooth muscle cells prepared from the aorta induced by a high concentration (10-8 M) of ET-1. Frontiers in pharmacology, 11, 589. [Link]
-
El-Gharbawy, A. S., et al. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. Molecules (Basel, Switzerland), 28(10), 4241. [Link]
Sources
- 1. Niguldipine | C36H39N3O6 | CID 60602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterogeneity of L-type calcium channel alpha 1 subunits: stereoselective discrimination of different populations by the novel 1,4-dihydropyridine B 874-67 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of subtype-selective antagonists with alpha 1-adrenergic receptor binding sites in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Niguldipine discriminates between alpha 1-adrenoceptor-mediated second messenger responses in rat cerebral cortex slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of inhibition of P-glycoprotein-mediated drug transport by protein kinase C blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Patch Clamp Protocol [labome.com]
- 15. Whole Cell Patch Clamp Protocol [protocols.io]
